REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]#[N:9])=[C:6]([CH3:10])[CH:5]=[C:4]([CH3:11])[N:3]=1.[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][NH2:16]>>[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][NH:16][C:2]1[C:7]([C:8]#[N:9])=[C:6]([CH3:10])[CH:5]=[C:4]([CH3:11])[N:3]=1
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=C1C#N)C)C
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
CN(CCN)C
|
Control Type
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UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Added benzene, evaporated to dryness
|
Type
|
DISSOLUTION
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Details
|
dissolved residue in water
|
Type
|
EXTRACTION
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Details
|
extract product into methylene chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give 13.4 g of oily title A product
|
Name
|
|
Type
|
|
Smiles
|
CN(CCNC1=NC(=CC(=C1C#N)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |